
3,4-Dimethylpyridine adenine dinucleotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylpyridine adenine dinucleotide (DMpAD) is a coenzyme that plays a vital role in various biological processes. It is a derivative of nicotinamide adenine dinucleotide (NAD), a coenzyme that is involved in energy metabolism. DMpAD is synthesized by the reaction between 3,4-dimethylpyridine (DMp) and adenosine monophosphate (AMP) in the presence of ATP and nicotinamide adenine dinucleotide phosphate (NADP). The resulting DMpAD is a redox-active molecule that can accept and donate electrons, making it an essential cofactor in many enzymatic reactions.
Mecanismo De Acción
3,4-Dimethylpyridine adenine dinucleotide acts as a redox-active molecule by accepting and donating electrons. It can be reduced to 3,4-Dimethylpyridine adenine dinucleotideH, which can then be oxidized back to 3,4-Dimethylpyridine adenine dinucleotide. This redox cycle is essential for many enzymatic reactions, including those involved in energy metabolism, DNA repair, and gene expression.
Efectos Bioquímicos Y Fisiológicos
3,4-Dimethylpyridine adenine dinucleotide has been shown to have various biochemical and physiological effects. It is involved in the regulation of gene expression and DNA repair. 3,4-Dimethylpyridine adenine dinucleotide has also been shown to play a role in the regulation of apoptosis, a process by which cells undergo programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dimethylpyridine adenine dinucleotide is an essential cofactor in many enzymatic reactions. Its redox activity makes it a valuable tool in electrochemical biosensors for the detection of biomolecules. However, 3,4-Dimethylpyridine adenine dinucleotide is relatively unstable and can be easily oxidized or reduced, limiting its use in some experiments.
Direcciones Futuras
Further research is needed to fully understand the role of 3,4-Dimethylpyridine adenine dinucleotide in biological processes. Future studies could focus on the development of new methods for the synthesis and purification of 3,4-Dimethylpyridine adenine dinucleotide. The use of 3,4-Dimethylpyridine adenine dinucleotide as a redox mediator in electrochemical biosensors could also be further explored. Additionally, the potential therapeutic applications of 3,4-Dimethylpyridine adenine dinucleotide in the treatment of various diseases could be investigated.
Métodos De Síntesis
The synthesis of 3,4-Dimethylpyridine adenine dinucleotide involves the reaction between DMp and AMP in the presence of ATP and NADP. The reaction is catalyzed by the enzyme nicotinamide adenine dinucleotide (NAD) synthetase. The resulting 3,4-Dimethylpyridine adenine dinucleotide is purified by chromatography and characterized by its spectral properties.
Aplicaciones Científicas De Investigación
3,4-Dimethylpyridine adenine dinucleotide has been widely used in scientific research as a coenzyme for various enzymatic reactions. It has been shown to be involved in the regulation of gene expression, DNA repair, and apoptosis. 3,4-Dimethylpyridine adenine dinucleotide has also been used as a redox mediator in electrochemical biosensors for the detection of glucose, lactate, and other biomolecules.
Propiedades
Número CAS |
102686-21-5 |
|---|---|
Nombre del producto |
3,4-Dimethylpyridine adenine dinucleotide |
Fórmula molecular |
C22H30N6O13P2 |
Peso molecular |
648.5 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3,4-dimethylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H30N6O13P2/c1-10-3-4-27(5-11(10)2)21-17(31)15(29)12(39-21)6-37-42(33,34)41-43(35,36)38-7-13-16(30)18(32)22(40-13)28-9-26-14-19(23)24-8-25-20(14)28/h3-5,8-9,12-13,15-18,21-22,29-32H,6-7H2,1-2H3,(H3-,23,24,25,33,34,35,36)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 |
Clave InChI |
NDJMRNDYWSNOQN-RBEMOOQDSA-N |
SMILES isomérico |
CC1=C(C=[N+](C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
SMILES |
CC1=C(C=[N+](C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
SMILES canónico |
CC1=C(C=[N+](C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
Otros números CAS |
102686-21-5 |
Sinónimos |
3,4-dimethylpyridine adenine dinucleotide 3,4-DMPAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



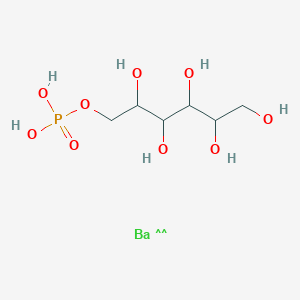

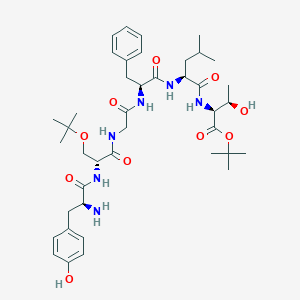
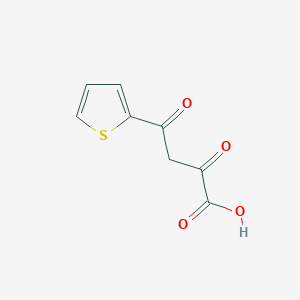
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
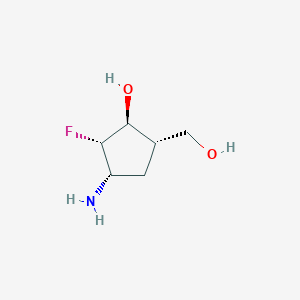
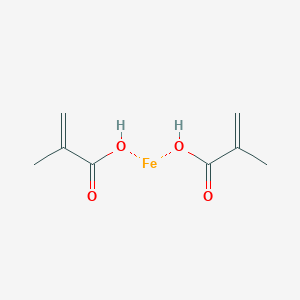

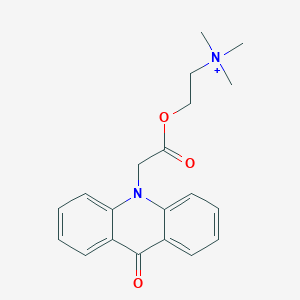
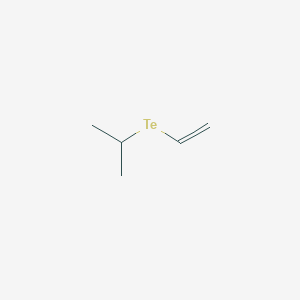
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
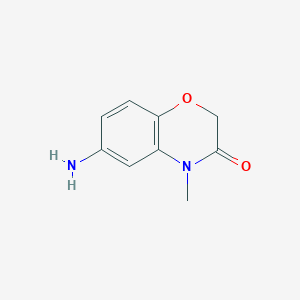
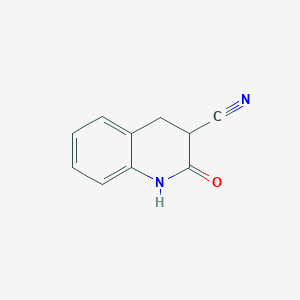
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)